molecular formula C24H21ClN2O3 B5060085 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Katalognummer B5060085
Molekulargewicht: 420.9 g/mol
InChI-Schlüssel: BZUZMLWAISQUIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, commonly known as CBL0137, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anti-cancer drug that has shown promising results in preclinical studies. The purpose of

Wirkmechanismus

The exact mechanism of action of CBL0137 is not fully understood. However, it is known to target the FACT (facilitates chromatin transcription) complex, which is involved in chromatin remodeling and transcriptional regulation. CBL0137 binds to the SSRP1 subunit of the FACT complex, leading to the disruption of chromatin structure and the inhibition of transcription. This ultimately results in the induction of DNA damage and cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer activity, CBL0137 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus, suggesting a potential application in the treatment of hepatitis B. CBL0137 has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CBL0137 is its potent anti-cancer activity against a variety of cancer cell lines. It also has the ability to target cancer stem cells, which are often resistant to chemotherapy. However, one of the limitations of CBL0137 is its poor solubility, which can make it difficult to administer in vivo. In addition, CBL0137 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of CBL0137. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the safety and efficacy of CBL0137 in clinical trials. In addition, further studies are needed to better understand the mechanism of action of CBL0137 and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of more effective formulations of CBL0137 to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of CBL0137 involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxybenzoic acid, which is converted into 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 4-chloro-3-nitroaniline to obtain N-[4-chloro-3-(4-ethoxybenzoyl)phenyl]-3-nitrobenzamide. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 5-ethyl-2-aminobenzoxazole to obtain the final product, CBL0137.

Wissenschaftliche Forschungsanwendungen

CBL0137 has been extensively studied in preclinical models of cancer. It has shown potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. CBL0137 has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. In addition, CBL0137 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-3-15-5-12-22-21(13-15)27-24(30-22)19-14-17(8-11-20(19)25)26-23(28)16-6-9-18(10-7-16)29-4-2/h5-14H,3-4H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZMLWAISQUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.